molecular formula C20H15ClFN3O3 B2658856 N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-14-9

N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2658856
CAS No.: 946247-14-9
M. Wt: 399.81
InChI Key: UAOPFTRRITTYCN-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-3-carboxamide derivative characterized by a 2-chloro-6-fluorobenzyl substituent at the N1 position and a 4-carbamoylphenyl group at the C3-carboxamide position. Its molecular formula is inferred as C₂₁H₁₆ClF₂N₃O₃ (approximate molecular mass: 443.83 g/mol), derived by modifying the acetyl group in the closely related compound N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (ChemSpider ID: 946355-57-3) to a carbamoyl moiety .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O3/c21-16-4-1-5-17(22)15(16)11-25-10-2-3-14(20(25)28)19(27)24-13-8-6-12(7-9-13)18(23)26/h1-10H,11H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOPFTRRITTYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps. One common approach is the reaction of 4-aminobenzamide with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structural features, such as the pyridine ring and the carbamoyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the compound of interest and its closest analogs:

Compound Name Key Structural Features Pharmacological Target/Activity Reference
N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - 4-carbamoylphenyl group
- 2-chloro-6-fluorobenzyl substituent
Inferred CB2 receptor modulation (based on structural analogs)
N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 4-acetylphenyl group
- Identical benzyl substituent
Not explicitly stated; likely similar scaffold with altered solubility/pharmacokinetics
6-methyl-2-oxo-1,2-dihydropyridine derivatives - Methyl group at C6
- Variable R₁/R₂ substituents
CB2 receptor ligands with selectivity dependent on C5/C6 substituents (agonism/antagonism)
DM-20 (N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide) - Methoxy/methyl groups at C4/C6
- Trifluoromethylbenzyl group
Not specified; likely designed for enhanced metabolic stability

Pharmacological and Physicochemical Differences

  • Substituent Effects on Receptor Binding: The 2-chloro-6-fluorobenzyl group in the target compound is critical for steric and electronic interactions with hydrophobic binding pockets, as seen in CB2 receptor ligands .
  • The absence of a C6 methyl group in the target compound may result in broader receptor interaction profiles.
  • Solubility and Bioavailability :
    Carbamoyl and acetyl groups differ in polarity; the carbamoyl moiety (logP ~1.2) is more hydrophilic than acetyl (logP ~0.5), suggesting improved aqueous solubility for the target compound .

Research Findings and Implications

  • CB2 Receptor Modulation :
    Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxamide exhibit a "switch" in pharmacological activity (agonist vs. antagonist) depending on substituents at C5/C6 . While the target compound lacks a C5 substituent, its 4-carbamoylphenyl group may compensate by interacting with auxiliary binding sites.
  • Synthetic Feasibility : The synthesis route for analogous compounds (e.g., compound 13 in ) involves coupling carboxamide intermediates with benzyl halides, suggesting scalability for the target molecule.

Biological Activity

N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which is known for a variety of biological activities. However, specific research on this compound's biological activity is limited, necessitating a comprehensive review of available literature and related compounds to infer its potential effects.

Chemical Structure and Properties

The molecular structure of this compound can be broken down into several key components:

  • Dihydropyridine Core : This core structure is significant in many pharmacologically active compounds.
  • Substituents : The presence of a carbamoyl group and a chloro-fluoro substituted phenyl ring may influence the compound's reactivity and biological interactions.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC18_{18}H16_{16}ClF N3_{3}O2_{2}
Molecular Weight356.79 g/mol
Dihydropyridine ClassYes
Functional GroupsCarbamoyl, Chloro, Fluoro

General Insights into Dihydropyridines

Dihydropyridines are often associated with cardiovascular effects, particularly as calcium channel blockers. They exhibit various pharmacological properties including:

  • Antihypertensive effects
  • Antioxidant activity
  • Potential anti-cancer properties

Given the structural similarities to other active dihydropyridines, it is plausible that this compound may exhibit similar activities.

Case Studies and Related Research

While direct studies on this specific compound are scarce, related compounds in the dihydropyridine class have demonstrated significant biological activities:

  • MDM2 Inhibitors : Research has shown that certain dihydropyridines can act as potent inhibitors of the MDM2 protein, which is crucial in cancer biology (PubMed ID: 28339198) .
    • Example Compound : AA-115/APG-115 has shown high affinity for MDM2 and efficacy in tumor regression.
  • Cardiovascular Studies : Other dihydropyridines have been studied for their effects on cardiac function and blood pressure regulation, indicating potential therapeutic applications in hypertension (PubMed ID: 24712661) .

The mechanisms through which this compound could exert biological activity may include:

  • Calcium Channel Modulation : Similar to other dihydropyridines, it may influence calcium ion influx in cardiac and smooth muscle cells.
  • Inhibition of Oncogenic Pathways : By potentially inhibiting proteins like MDM2, it may contribute to anti-cancer effects.

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